Formic acid;3-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formic acid; 3-methylbutan-1-amine is an organic compound that combines formic acid and 3-methylbutan-1-amine Formic acid is the simplest carboxylic acid, while 3-methylbutan-1-amine is an amine with a branched alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Formic acid; 3-methylbutan-1-amine can be synthesized through the reaction of formic acid with 3-methylbutan-1-amine. The reaction typically involves the formation of an amide bond between the carboxyl group of formic acid and the amine group of 3-methylbutan-1-amine. This process can be catalyzed by various agents, including acids and bases, under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of formic acid; 3-methylbutan-1-amine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Formic acid; 3-methylbutan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed for substitution reactions
Major Products Formed:
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines and alcohols.
Substitution: Various halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Formic acid; 3-methylbutan-1-amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of agrochemicals, polymers, and dyes
Wirkmechanismus
The mechanism of action of formic acid; 3-methylbutan-1-amine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution and addition reactions. It can also undergo oxidation and reduction reactions, leading to the formation of various products that may exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Formic Acid: A simple carboxylic acid with various industrial and biological applications.
3-Methylbutan-1-Amine: An amine with a branched alkyl chain, used in organic synthesis and as a building block for more complex molecules
Uniqueness: Formic acid; 3-methylbutan-1-amine is unique due to its combination of a carboxylic acid and an amine, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
914801-87-9 |
---|---|
Molekularformel |
C6H15NO2 |
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
formic acid;3-methylbutan-1-amine |
InChI |
InChI=1S/C5H13N.CH2O2/c1-5(2)3-4-6;2-1-3/h5H,3-4,6H2,1-2H3;1H,(H,2,3) |
InChI-Schlüssel |
XODXQOVCPYEIHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.